molecular formula C9H19NO B1649858 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine CAS No. 1060817-65-3

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine

Cat. No.: B1649858
CAS No.: 1060817-65-3
M. Wt: 157.25 g/mol
InChI Key: CHHKBQOLWAUFPM-UHFFFAOYSA-N
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Description

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine is a chemical compound with the molecular formula C9H19NO It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol with an amine source under specific conditions. One common method includes the use of reductive amination, where the alcohol is first oxidized to an aldehyde, followed by reaction with an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)methylamine: This compound has a similar structure but differs in the position of the amine group.

    2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol: This compound contains a hydroxyl group instead of an amine group.

Uniqueness

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1060817-65-3

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-ethyl-2,2-dimethyloxan-4-amine

InChI

InChI=1S/C9H19NO/c1-4-10-8-5-6-11-9(2,3)7-8/h8,10H,4-7H2,1-3H3

InChI Key

CHHKBQOLWAUFPM-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)CCN)C

Canonical SMILES

CCNC1CCOC(C1)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine
Reactant of Route 2
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine
Reactant of Route 3
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine
Reactant of Route 4
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine
Reactant of Route 5
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine
Reactant of Route 6
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine

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